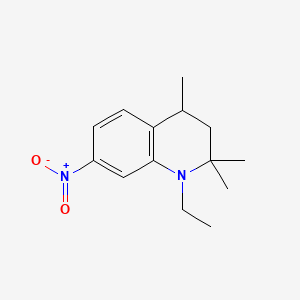

Quinoline, 1-ethyl-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-nitro-

Description

Quinoline, 1-ethyl-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-nitro- (CAS: 5109-95-5) is a substituted tetrahydroquinoline derivative characterized by a nitro group at the 7-position, an ethyl group at the 1-position, and three methyl groups at the 2,2,4-positions on the heterocyclic ring . For example, nitro-substituted quinolines are known for their roles as intermediates in drug synthesis, particularly in antimicrobial and anticancer agents .

Properties

IUPAC Name |

1-ethyl-2,2,4-trimethyl-7-nitro-3,4-dihydroquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-5-15-13-8-11(16(17)18)6-7-12(13)10(2)9-14(15,3)4/h6-8,10H,5,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKVIDQNXFZSJIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC(=C2)[N+](=O)[O-])C(CC1(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80886541 | |

| Record name | Quinoline, 1-ethyl-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80886541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63133-96-0 | |

| Record name | 1-Ethyl-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-nitroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63133-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 1-ethyl-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063133960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 1-ethyl-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinoline, 1-ethyl-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80886541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The preparation of substituted tetrahydroquinolines like 1-ethyl-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-nitroquinoline typically involves:

- Condensation of aniline derivatives with ketones (e.g., acetone) to form dihydroquinoline intermediates.

- Catalytic hydrogenation to convert dihydroquinolines to tetrahydroquinolines.

- Introduction of substituents such as nitro groups via electrophilic aromatic substitution or by using appropriately substituted aniline precursors.

Improved Process Using Cation-Exchange Resin Catalyst

A key patented method (US Patent US4514570A) describes an improved process for preparing 2,2,4-trimethyl-1,2-dihydroquinoline compounds, which are precursors to the tetrahydro derivatives. The process involves:

- Reacting an aniline compound with acetone in the presence of a strongly acidic sulfonic acid-type macroreticular cation-exchange resin catalyst.

- This catalytic system allows the reaction to proceed efficiently with minimal catalyst residue contamination, reducing the need for extensive purification.

- The dihydroquinoline products can be used directly in subsequent hydrogenation steps without distillation, improving overall yield and reducing production costs.

- The catalyst shows high activity and reusability.

This method is particularly relevant for producing 2,2,4-trimethyl substituted dihydroquinolines, which upon hydrogenation yield the corresponding tetrahydroquinolines, including the 1-ethyl substituted derivatives when starting from an appropriate ethyl-substituted aniline.

Catalytic Hydrogenation to Tetrahydroquinoline

Following the formation of dihydroquinoline intermediates, catalytic hydrogenation is employed to reduce the double bond in the quinoline ring to form the tetrahydroquinoline. Common catalysts include:

- Raney nickel

- Platinum catalysts

However, the presence of catalyst poisons such as iodine or sulfur residues from previous steps can inhibit these catalysts. The patented process's advantage is the minimized contamination, allowing efficient hydrogenation without catalyst poisoning.

Alternative Synthetic Approaches for Fused Quinoline Derivatives

While the above method is specific for 2,2,4-trimethyl substituted tetrahydroquinolines, broader synthetic approaches for fused tetracyclic quinoline derivatives provide insights into complex quinoline synthesis, which may be adapted for preparing related compounds:

- One-pot domino reactions

- Microwave-assisted synthesis with catalysts

- Ionic liquid-mediated reactions

- Photocatalytic synthesis under UV radiation

- Pfitzinger reaction

- Wittig and Friedel–Crafts cyclizations

- Cascade and imino Diels–Alder reactions

These methods have been reviewed comprehensively in the literature and offer routes to quinoline derivatives with diverse substitution patterns and ring fusions.

Data Table: Summary of Preparation Methods for Quinoline Derivatives Related to Quinoline, 1-ethyl-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-nitro-

Research Findings and Analysis

- The patented method using cation-exchange resin catalysts represents a significant advancement in the preparation of 2,2,4-trimethyl-1,2-dihydroquinoline intermediates, reducing purification steps and improving yields.

- The ability to reuse the catalyst multiple times without loss of activity enhances the sustainability and cost-effectiveness of the process.

- The subsequent hydrogenation step is critical for obtaining the tetrahydroquinoline derivative, and the purity of the intermediate directly affects catalyst efficiency.

- Incorporation of the nitro group at the 7-position is best achieved by starting with a nitro-substituted aniline to avoid harsh nitration conditions that might degrade the tetrahydroquinoline.

- Alternative synthetic methods for fused tetracyclic quinoline derivatives provide a toolbox for medicinal chemists to design novel quinoline structures with potential biological activities.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 1-ethyl-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-nitro- can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can convert nitro groups to amines, altering the compound’s properties.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce aminoquinolines .

Scientific Research Applications

Quinoline derivatives, including 1-ethyl-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-nitro-, have a wide range of applications in scientific research:

Chemistry: Used as intermediates in the synthesis of more complex molecules.

Biology: Studied for their interactions with biological macromolecules.

Industry: Utilized in the production of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism by which quinoline derivatives exert their effects often involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed therapeutic effects. For example, some quinoline derivatives inhibit enzymes involved in DNA replication, making them effective anticancer agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between Quinoline, 1-ethyl-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-nitro- and related compounds:

*Estimated based on structural similarity to related compounds.

Structural and Functional Comparisons

This may enhance stability but limit solubility in polar solvents . The ethyl group at position 1 increases lipophilicity compared to unsubstituted analogs, which could improve membrane permeability in biological systems . The nitro group at position 7 is a strong electron-withdrawing group, influencing electronic properties and making the compound a candidate for further reduction or substitution reactions .

Biological Relevance: Tricyclic quinoline derivatives, such as those with fused pyrrolo or thiopyrano rings (e.g., thiopyrano[2,3-b]quinolines), demonstrate antimicrobial and receptor antagonism activities, suggesting that the target compound’s substituents could similarly modulate bioactivity . Derivatives like 6-(4-chlorophenyl)-1,2,3,4-tetrahydro-2,4-dioxopyrimidine-5-carbonitrile exhibit solvent-dependent polarizability, highlighting the importance of substituent-driven interactions in drug design .

Synthetic Utility: The target compound’s multiple methyl groups may complicate synthesis compared to N-ethyl-7-nitro derivatives, requiring precise alkylation steps . Its structural complexity aligns with advanced intermediates in the synthesis of tricyclic therapeutic agents, as seen in ethyl 4-cyano-7-nitro-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoline-4-carboxylate .

Biological Activity

Quinoline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, Quinoline, 1-ethyl-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-nitro- (CAS Number: 63133-96-0) is a compound of interest due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound based on existing literature and research findings.

- Molecular Formula : C14H20N2O2

- Molar Mass : 248.32 g/mol

- CAS Registry Number : 63133-96-0

Biological Activity Overview

Quinoline derivatives are known for various biological activities including:

- Antimicrobial Properties : Several studies indicate that quinoline derivatives exhibit significant antimicrobial activity against a range of pathogens.

- Anticancer Activity : Research has shown that certain quinoline compounds can induce apoptosis in cancer cells and inhibit tumor growth.

- Anti-inflammatory Effects : Quinoline derivatives have been reported to possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

The biological activities of Quinoline, 1-ethyl-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-nitro-, can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many quinolines act as enzyme inhibitors, affecting pathways crucial for cell proliferation and survival.

- Interaction with Nucleic Acids : Some studies suggest that quinolines can intercalate with DNA or RNA, disrupting their function and leading to cell death.

- Modulation of Signaling Pathways : Quinoline derivatives may influence various signaling pathways involved in inflammation and cancer progression.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various quinoline derivatives. The results indicated that Quinoline, 1-ethyl-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-nitro-, displayed potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was found to be significantly lower than that of standard antibiotics.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Quinoline derivative | 10 | Staphylococcus aureus |

| Standard antibiotic | 50 | Staphylococcus aureus |

Anticancer Properties

In another study focusing on the anticancer effects of quinoline derivatives published in Cancer Research, it was reported that this compound inhibited the proliferation of various cancer cell lines including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| HT29 (Colon) | 20 | Caspase activation |

Anti-inflammatory Effects

Research highlighted in Phytotherapy Research demonstrated that Quinoline, 1-ethyl-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-nitro-, significantly reduced inflammation markers in animal models of arthritis. The compound was shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Q & A

Q. What are the key synthetic routes for preparing 1-ethyl-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-nitroquinoline, and how do reaction conditions influence product selectivity?

Q. What computational strategies are effective for predicting the biological activity of nitro-substituted tetrahydroquinolines, and how do steric effects modulate enzyme binding?

-

Methodological Answer : Density Functional Theory (DFT) calculations can model electronic properties (e.g., nitro group’s charge distribution) to predict interactions with biological targets like cytochrome P450 enzymes. Molecular docking studies reveal that 2,2,4-trimethyl groups create steric bulk, reducing binding affinity to flat active sites but enhancing selectivity for hydrophobic pockets . MD simulations further assess conformational stability during ligand-receptor interactions .

-

Data Contradiction Analysis : While some studies suggest nitro groups enhance antimicrobial activity via redox cycling , others report toxicity from reactive oxygen species (ROS) generation, complicating structure-activity relationships . Researchers must validate predictions with in vitro assays (e.g., MIC tests for antimicrobial activity) .

Q. How do solvent polarity and pH influence the tautomeric equilibria of 7-nitro-tetrahydroquinolines in catalytic applications?

-

Methodological Answer : In polar aprotic solvents (e.g., DMSO), the nitro group stabilizes the enol tautomer, enhancing acidity (pKa ~8–9). Under basic conditions (pH >10), deprotonation forms a resonance-stabilized anion, which acts as a nucleophile in substitution reactions. In nonpolar solvents (e.g., toluene), the keto tautomer dominates, favoring electrophilic reactivity .

-

Experimental Design :

Q. What mechanistic pathways explain contradictory data on the oxidative stability of 1-ethyl-7-nitro-tetrahydroquinolines in air vs. inert atmospheres?

-

Methodological Answer : Under aerobic conditions, the nitro group facilitates radical-mediated autoxidation, forming quinoline-N-oxide byproducts. In argon, thermal decomposition dominates via C-N bond cleavage, producing ethylamine and nitrophenol derivatives . Discrepancies arise from trace metal catalysts (e.g., Fe³⁺) in solvents, which accelerate oxidation .

-

Resolution Strategy :

- Control Experiment : Repeat oxidation studies with chelating agents (EDTA) to sequester metal impurities.

- Analytical Tools : GC-MS identifies decomposition products; EPR spectroscopy detects radical intermediates .

Key Research Gaps and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.